molecular formula C9H5F3S B162923 5-Trifluoromethylbenzo[b]thiophene CAS No. 132896-18-5

5-Trifluoromethylbenzo[b]thiophene

Cat. No.: B162923
CAS No.: 132896-18-5
M. Wt: 202.2 g/mol
InChI Key: VXLMZARIOJWWCJ-UHFFFAOYSA-N
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Description

5-Trifluoromethylbenzo[b]thiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a trifluoromethyl group attached at the 5-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C9H5F3S, and it has a molecular weight of 202.196 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethylbenzo[b]thiophene typically involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate. The starting trifluoroacetophenones are prepared from fluorobenzenes and ethyl trifluoroacetate . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene at room temperature, followed by the addition of ethanolamine to the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine for electrophilic substitution and sodium methoxide for nucleophilic substitution are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

5-Trifluoromethylbenzo[b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Trifluoromethylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. In materials science, its electronic properties are exploited to enhance the performance of organic semiconductors and other electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorobenzo[b]thiophene
  • 5-Chlorobenzo[b]thiophene
  • 5-Bromobenzo[b]thiophene

Uniqueness

5-Trifluoromethylbenzo[b]thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its halogenated analogs .

Properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLMZARIOJWWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471710
Record name 5-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132896-18-5
Record name 5-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-trifluoromethyl-benzo[b]thiophene-2-carboxylic acid (2.00 g, 8.12 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 mL, 34 mmol) in DMA (13 mL) was heated via microwave irradiation at 200° C. for 1 h. The reaction was cooled to rt, diluted with HCl (1 N aq., 20 mL) and extracted with EtOAc (20 mL). The organic layer was washed with water (10 mL), dried (Na2SO4) and concentrated. The residue was taken up in Et2O (25 mL) and washed with water (25 mL). The aqueous layer was extracted with Et2O (10 mL×2). The combined Et2O layers were dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (1.22 g, 74%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
74%
Customer
Q & A

Q1: What is the significance of the geometric isomers in the context of this research?

A1: The research focuses on two geometric isomers of the studied compound, denoted as E and Z isomers. These isomers possess distinct spatial arrangements of their atoms, potentially leading to differences in their pharmacological properties. The study demonstrates that these isomers exhibit stereoselective disposition [], meaning they are handled differently by the body. Specifically, the E isomer is eliminated faster than the Z isomer in dogs. This finding highlights the importance of understanding isomer-specific behavior in drug development, as different isomers may have varying efficacy, safety, and pharmacokinetic profiles.

Q2: What analytical challenges were addressed in this research, and how were they overcome?

A2: The researchers developed a highly sensitive and specific high-performance liquid chromatography (HPLC) assay coupled with electrochemical (EC) detection to quantify the E and Z isomers in biological samples. This method was necessary due to the strong light absorption of both isomers, which causes photoisomerization [] – the conversion of one isomer into the other upon light exposure. This phenomenon could confound analysis and lead to inaccurate results. By developing and validating this specialized HPLC-EC method, the researchers ensured accurate measurement of individual isomers, allowing for a clearer understanding of their respective pharmacokinetic profiles.

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